Cas no 109645-88-7 (1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (1:1))

1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (1:1) structure
109645-88-7 structure
Product Name:1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (1:1)
CAS No:109645-88-7
Molecular Formula:C15H30N2O.CLH
Molecular Weight:290.87244
CID:140276
PubChem ID:3066159

1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (1:1) Properties

Names and Identifiers

    • 1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (1:1)
    • 1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (6CI)
    • N-(2,5-dimethylhexan-2-yl)-2-piperidin-1-ylacetamide,hydrochloride
    • 1-Piperidineacetamide, N-(1,1,4-trimethylpentyl)-, hydrochloride
    • DTXSID40149003
    • TR 415
    • 109645-88-7
    • N-(1,1,4-Trimethylpentyl)-1-piperidineacetamide hydrochloride
    • InChIKey: DZHFKLQDEMGCGR-UHFFFAOYSA-N
    • Inchi: InChI=1S/C15H30N2O.ClH/c1-13(2)8-9-15(3,4)16-14(18)12-17-10-6-5-7-11-17;/h13H,5-12H2,1-4H3,(H,16,18);1H
    • SMILES: Cl.CC(CCC(NC(CN1CCCCC1)=O)(C)C)C

Computed Properties

  • Exact Mass: 290.21273
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 290.212
  • Heavy Atom Count: 19
  • Complexity: 255
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34
  • Boiling Point: 382.1°C at 760 mmHg
  • Flash Point: 184.9°C

1-Piperidineacetamide,N-(1,1,4-trimethylpentyl)-, hydrochloride (1:1) Related Literature

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